9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
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Description
Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties . They are one of the most widely prescribed medications in the world, particularly among older patients .
Synthesis Analysis
Benzodiazepines are synthesized using a variety of methods in the lab. One common method involves the reaction of 2-aminophenols with alkynones .Molecular Structure Analysis
Benzodiazepines have a core structure consisting of a benzene ring fused to a seven-membered diazepine ring . The specific substituents on this core structure can vary, leading to a wide variety of benzodiazepine drugs with different properties .Chemical Reactions Analysis
Benzodiazepines can undergo a variety of chemical reactions. For example, they can be nitrated to produce nitrobenzodiazepines .Physical And Chemical Properties Analysis
Benzodiazepines are typically crystalline compounds that are insoluble in water . Their exact physical and chemical properties can vary depending on the specific substituents present on the benzodiazepine core structure .Safety And Hazards
Benzodiazepines have potential for misuse and can cause physical dependence. They are associated with a withdrawal syndrome and can cause cognitive impairment. Additionally, they can result in sedation and respiratory depression if used in combination with other central nervous system depressants like alcohol and opioids .
Future Directions
properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O4/c1-37-30-16-15-21(20-31(30)38-2)23-18-28-32(29(36)19-23)33(35-27-14-7-6-13-26(27)34-28)22-9-8-12-25(17-22)39-24-10-4-3-5-11-24/h3-17,20,23,33-35H,18-19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMJWWNRHGYHOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
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